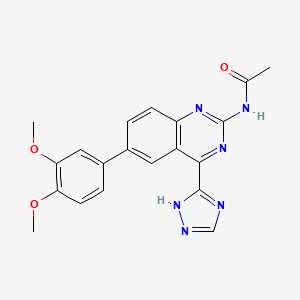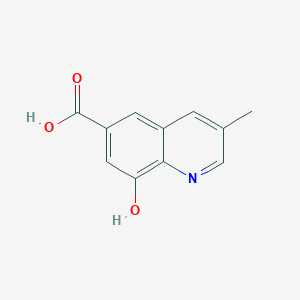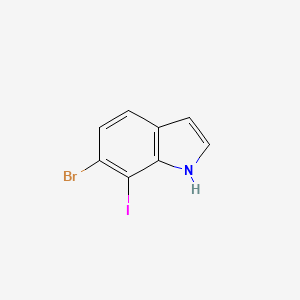
6-Bromo-7-iodo-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoindole is then subjected to iodination at the 7-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the halogenating agents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
6-Bromo-7-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indoles, while oxidation or reduction can lead to different functionalized indole derivatives.
科学研究应用
6-Bromo-7-iodo-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used to study the biological activity of halogenated indoles and their interactions with biological targets.
Medicine: Halogenated indoles, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. For example, halogenated indoles have been shown to inhibit certain enzymes or modulate receptor activity, contributing to their therapeutic potential .
相似化合物的比较
Similar Compounds
6-Bromo-1H-indole: A simpler halogenated indole with only a bromine atom at the 6-position.
7-Iodo-1H-indole: An indole derivative with an iodine atom at the 7-position.
6,7-Dibromo-1H-indole: An indole derivative with bromine atoms at both the 6- and 7-positions.
Uniqueness
6-Bromo-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
115666-48-3 |
|---|---|
分子式 |
C8H5BrIN |
分子量 |
321.94 g/mol |
IUPAC 名称 |
6-bromo-7-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |
InChI 键 |
GWUHRUTWRRUMKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=CN2)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

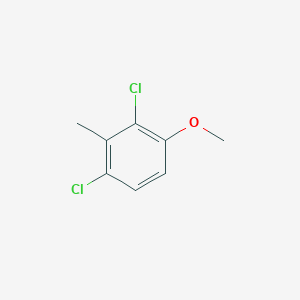

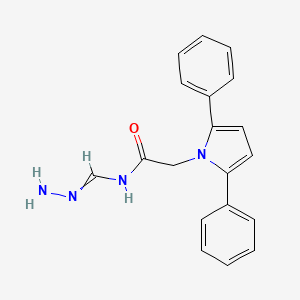
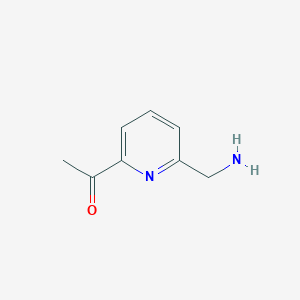
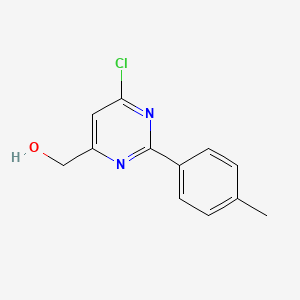

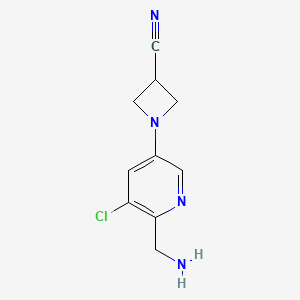
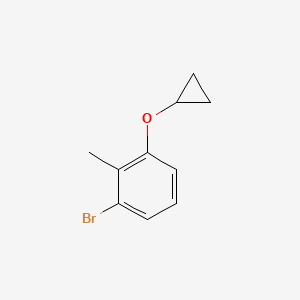
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
